molecular formula C25H16N2O2 B340404 4-(2-Quinoxalinyl)phenyl 1-naphthoate

4-(2-Quinoxalinyl)phenyl 1-naphthoate

Cat. No.: B340404
M. Wt: 376.4 g/mol
InChI Key: ZIDIWENZQUOYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Quinoxalinyl)phenyl 1-naphthoate is a synthetic aromatic ester featuring a quinoxaline moiety linked via a phenyl group to a 1-naphthoate core. Quinoxaline derivatives are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties . This compound has been studied in structure-activity relationship (SAR) investigations to optimize aromatic core substitutions for enhanced efficacy .

Properties

Molecular Formula

C25H16N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) naphthalene-1-carboxylate

InChI

InChI=1S/C25H16N2O2/c28-25(21-9-5-7-17-6-1-2-8-20(17)21)29-19-14-12-18(13-15-19)24-16-26-22-10-3-4-11-23(22)27-24/h1-16H

InChI Key

ZIDIWENZQUOYOU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Substitution: Quinoline vs. Quinoxaline

A key SAR study compared 4-(2-quinoxalinyl)phenyl 1-naphthoate (Compound 3 in ) with analogs where the quinoxaline moiety was replaced by quinoline (Compound 5) or biphenyl (Compound 7). Results showed:

  • Compound 3 (Quinoxaline): IC₅₀ = 1.2 μM
  • Compound 5 (Quinoline): IC₅₀ = 2.5 μM
  • Compound 7 (Biphenyl) : IC₅₀ = 2.5 μM

The quinoxaline core demonstrated superior activity compared to quinoline and biphenyl analogs, suggesting that the nitrogen-rich heterocycle enhances target binding, possibly through π-π stacking or hydrogen bonding .

Table 1: Activity Comparison of Core-Substituted Analogs
Compound Aromatic Core IC₅₀ (μM)
3 Quinoxaline 1.2
5 Quinoline 2.5
7 Biphenyl 2.5

Positional Isomerism in Naphthalene Substitution

The substitution pattern on the naphthalene core significantly impacts activity. For example:

  • Compound 3 (1-naphthoate) : IC₅₀ = 1.2 μM
  • Compound 6 (2-naphthoate) : IC₅₀ = 1.2 μM

Functional Group Variations

Naptalam ()

Naptalam (2-((1-naphthalenylamino)carbonyl)benzoic acid) shares a naphthalene-derived structure but incorporates a benzoic acid group instead of a quinoxaline-phenyl ester. It is used as an herbicide, highlighting the role of naphthalene derivatives in agrochemical applications . The absence of a quinoxaline moiety in naptalam underscores the importance of heterocyclic groups in dictating target specificity (e.g., antimalarial vs. herbicidal activity).

Naphthoquine Phosphate ()

Naphthoquine phosphate, a 4-aminoquinoline antimalarial drug, shares structural motifs with this compound, including a naphthalene core and a quinoline group.

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